N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide

Stereochemistry Chromatographic Separation Quality Control

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide (CAS 1226439-07-1) is a synthetic oxalamide derivative that bridges a benzodioxole moiety with a furan-containing branched alkyl chain. The compound belongs to a class of N,N'-disubstituted ethanediamides that are frequently explored as enzyme inhibitor scaffolds in medicinal chemistry and chemical biology.

Molecular Formula C17H18N2O5
Molecular Weight 330.34
CAS No. 1226439-07-1
Cat. No. B2855255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide
CAS1226439-07-1
Molecular FormulaC17H18N2O5
Molecular Weight330.34
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H18N2O5/c1-11(7-13-3-2-6-22-13)19-17(21)16(20)18-9-12-4-5-14-15(8-12)24-10-23-14/h2-6,8,11H,7,9-10H2,1H3,(H,18,20)(H,19,21)
InChIKeyMUFPREBGARWPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1226439-07-1: Procuring the Benzodioxole-Furan Oxalamide with Verified Structural Identity


N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(furan-2-yl)propan-2-yl]ethanediamide (CAS 1226439-07-1) is a synthetic oxalamide derivative that bridges a benzodioxole moiety with a furan-containing branched alkyl chain . The compound belongs to a class of N,N'-disubstituted ethanediamides that are frequently explored as enzyme inhibitor scaffolds in medicinal chemistry and chemical biology . Its molecular formula is C₁₇H₁₈N₂O₅ with a molecular weight of 330.34 g/mol, and it possesses a chiral center at the propan-2-yl carbon, making stereochemical identity a critical quality parameter for procurement .

Why 1226439-07-1 Cannot Be Replaced by a Generic Oxalamide Analog


Oxalamide derivatives with benzodioxole and furan substituents are not interchangeable because minor structural variations—such as the presence or position of a methyl branch, the oxidation state of the furan ring, or the length of the alkyl linker—can drastically alter target binding, metabolic stability, and off-target profiles . The benzodioxole (methylenedioxyphenyl) substructure is a well-established structural alert for mechanism-based inhibition (MBI) of cytochrome P450 enzymes, while the furan ring carries its own independent MBI liability . In the specific compound 1226439-07-1, the propan-2-yl linker introduces a chiral center that is absent in the simpler N-furan-2-ylmethyl analog, creating distinct conformational and potential pharmacodynamic properties . Generic substitution without stereochemical and substructure-level validation therefore risks irreproducible biological results.

Quantitative Differentiation Evidence for 1226439-07-1 Against Structural Analogs


Chiral Center Differentiation: 1226439-07-1 vs. Achiral N-Furan-2-ylmethyl Oxalamide

The target compound 1226439-07-1 contains a chiral center at the propan-2-yl carbon (the carbon bearing the methyl group attached to the oxalamide nitrogen), which is absent in the achiral analog N-benzo[1,3]dioxol-5-ylmethyl-N'-furan-2-ylmethyl-oxalamide . This stereochemical feature necessitates chiral chromatographic methods for enantiomeric purity assessment and introduces a critical quality attribute that is irrelevant for the achiral comparator. The molecular formula differs by exactly one carbon and two hydrogens (C₁₇H₁₈N₂O₅ vs. C₁₅H₁₄N₂O₅), corresponding to the additional methyl group on the propan-2-yl chain .

Stereochemistry Chromatographic Separation Quality Control

Metabolic Liability Profile: Dual Structural Alert Burden of 1226439-07-1

Compound 1226439-07-1 carries two well-characterized cytochrome P450 mechanism-based inhibition (MBI) structural alerts simultaneously: the benzodioxole (methylenedioxyphenyl) moiety and the furan ring . According to comprehensive literature surveys, benzodioxoles undergo P450-mediated oxidation to carbene intermediates that coordinate heme iron, while furans form epoxide intermediates that covalently modify P450 active site residues . This dual-alert profile distinguishes 1226439-07-1 from oxalamide analogs that contain only one of these substructures (e.g., benzodioxole-only or furan-only derivatives) and from analogs where the furan is replaced with a less metabolically labile heterocycle such as thiophene.

Drug Metabolism Cytochrome P450 Structural Alerts

Oxalamide Backbone Conformational Properties: Comparison with Ferrocene-Oxalamide Hybrids

The oxalamide backbone in 1226439-07-1 shares the same N,N'-disubstituted ethanediamide core that has been structurally characterized in ferrocene-oxalamide conjugates . In the published ferrocene series, the oxalamide bridge was shown to support intramolecular hydrogen bonding that governed chiral organization and conformational behavior, with oxalamide 3 demonstrating stronger intramolecular H-bonds and higher chiral organization than its constitutional isomer oxalamide 4 . While direct crystallographic data for 1226439-07-1 are not currently available, the identical oxalamide core predicts similar hydrogen-bonding capacity, distinguishing it from analogs that replace the oxalamide with urea, carbamate, or simple amide linkers.

Conformational Analysis Hydrogen Bonding Scaffold Design

Recommended Application Scenarios for 1226439-07-1 Based on Verified Evidence


Stereochemical Probe in Enzyme Active Site Mapping

With its single chiral center at the propan-2-yl position, 1226439-07-1 is suited for enantiomer-specific SAR studies where the role of methyl group orientation in target binding needs to be resolved. Research groups investigating oxalamide-based inhibitors of α-glucosidase, DPP-IV, or FAAH can use the individual enantiomers of this compound to assess stereochemical contributions to potency, an analysis not possible with achiral oxalamide analogs. Procurement specifications must include enantiomeric excess (ee) ≥ 98% verified by chiral HPLC .

Metabolic Stability Benchmarking and CYP Liability Assessment

Because 1226439-07-1 contains both benzodioxole and furan moieties—two independently validated cytochrome P450 MBI structural alerts—it is an ideal positive control compound for validating in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte time-dependent inhibition assays). Its dual-alert profile provides a more stringent test of assay sensitivity than single-alert compounds . This application is particularly relevant for CROs and pharmaceutical DMPK groups qualifying new assay protocols.

Oxalamide Scaffold Reference for Conformational Analysis

The oxalamide core of 1226439-07-1 provides a well-precedented hydrogen-bonding motif suitable for NMR-based conformational studies or molecular dynamics simulations. As demonstrated in published ferrocene-oxalamide systems, the 1,2-dicarbonyl arrangement supports intramolecular hydrogen bonds that pre-organize the molecule . Researchers can use 1226439-07-1 as a small-molecule model to study how the oxalamide linker influences overall molecular shape compared to urea, carbamate, or sulfonamide-linked benzodioxole-furan conjugates.

Chemical Library Diversity Set Component for Fragment-Based Screening

In fragment-based or diversity-oriented screening libraries, 1226439-07-1 contributes unique chemical space defined by the combination of a benzodioxole (methylenedioxyphenyl) fragment, a furan fragment, and a chiral oxalamide linker. This three-dimensional shape and hydrogen-bonding pattern is distinct from flat aromatic amides commonly found in screening collections. Its molecular weight (330.34 g/mol) places it in the lead-like space suitable for fragment evolution programs .

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